molecular formula C24H23N3O B2711297 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide CAS No. 347368-22-3

3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide

Cat. No.: B2711297
CAS No.: 347368-22-3
M. Wt: 369.468
InChI Key: ZZIHKJYSCCEKJH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that This compound may also interact with various receptors in the body.

Mode of Action

The specific mode of action of This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that This compound may interact with its targets in a way that results in one or more of these effects.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

The molecular and cellular effects of This compound The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.

Preparation Methods

The synthesis of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methyl and diphenyl groups. The final step involves the addition of the propanehydrazide moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential in biological assays for its activity against certain pathogens.

    Medicine: Research has indicated its potential as a therapeutic agent due to its biological activities.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.

    Indole-3-propionic acid: Studied for its neuroprotective effects

Properties

IUPAC Name

3-(5-methyl-2,3-diphenylindol-1-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-17-12-13-21-20(16-17)23(18-8-4-2-5-9-18)24(19-10-6-3-7-11-19)27(21)15-14-22(28)26-25/h2-13,16H,14-15,25H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIHKJYSCCEKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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